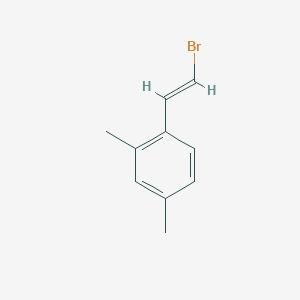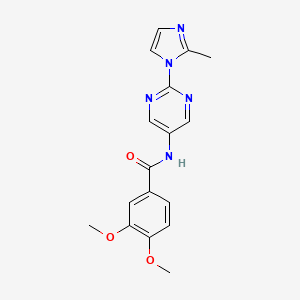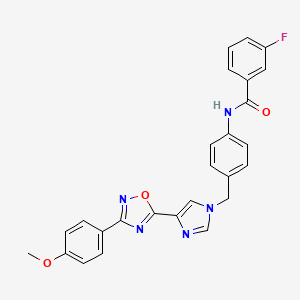![molecular formula C15H12FNO3S B2374945 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 851288-58-9](/img/structure/B2374945.png)
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It belongs to the benzoic acid family and is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a sulfanyl group attached to the benzoic acid core.
Métodos De Preparación
The synthesis of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves several steps. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then reacted with thiobenzoic acid under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like sodium hydroxide.
Análisis De Reacciones Químicas
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has shown its potential in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of proteases, preventing substrate binding and subsequent catalysis. This inhibition can lead to reduced inflammation or slowed cancer cell proliferation.
Comparación Con Compuestos Similares
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid can be compared with other similar compounds such as:
2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid: Contains a methyl group instead of a fluorine atom.
2-({[(4-Nitrophenyl)carbamoyl]methyl}sulfanyl)benzoic acid: Features a nitro group instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which can influence the compound’s reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDUUNNSMVJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)
![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)
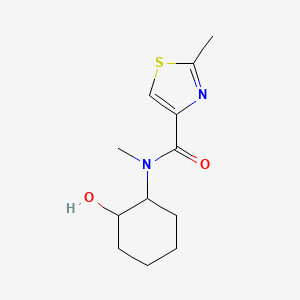
![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)
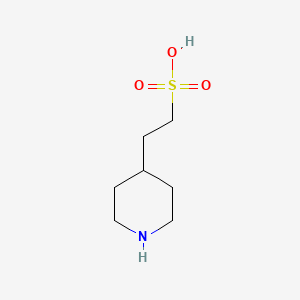
![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)
![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)
